4-Methyl-2-(4-(pyrrolidin-1-yl)quinolin-2-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(4-(pyrrolidin-1-yl)quinolin-2-yl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a methyl group at the 4-position and a quinoline ring substituted with a pyrrolidine group at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-(pyrrolidin-1-yl)quinolin-2-yl)thiazole can be achieved through various synthetic routes. One common method involves the reaction of 4-methylthiazole with 2-chloro-4-(pyrrolidin-1-yl)quinoline under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(4-(pyrrolidin-1-yl)quinolin-2-yl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
4-Methyl-2-(4-(pyrrolidin-1-yl)quinolin-2-yl)thiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand the interaction of thiazole and quinoline derivatives with biological macromolecules such as proteins and nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-Methyl-2-(4-(pyrrolidin-1-yl)quinolin-2-yl)thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with metal ions and enzymes, while the quinoline ring can intercalate with DNA, inhibiting its replication and transcription. The pyrrolidine group enhances the compound’s binding affinity to its targets by providing additional hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-phenylthiazole: Similar structure but with a phenyl group instead of the quinoline-pyrrolidine moiety.
2-(Pyrrolidin-1-yl)quinoline: Lacks the thiazole ring but retains the quinoline-pyrrolidine structure.
Uniqueness
4-Methyl-2-(4-(pyrrolidin-1-yl)quinolin-2-yl)thiazole is unique due to the combination of the thiazole and quinoline-pyrrolidine moieties, which confer distinct biological activities and chemical reactivity. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
853333-52-5 |
---|---|
Molecular Formula |
C17H17N3S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4-methyl-2-(4-pyrrolidin-1-ylquinolin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C17H17N3S/c1-12-11-21-17(18-12)15-10-16(20-8-4-5-9-20)13-6-2-3-7-14(13)19-15/h2-3,6-7,10-11H,4-5,8-9H2,1H3 |
InChI Key |
LHODVLVGAITXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=NC3=CC=CC=C3C(=C2)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.